molecular formula C5H7N5O2 B189754 4-N-methyl-5-nitropyrimidine-2,4-diamine CAS No. 5096-95-7

4-N-methyl-5-nitropyrimidine-2,4-diamine

Cat. No. B189754
CAS RN: 5096-95-7
M. Wt: 169.14 g/mol
InChI Key: LCSKXWALQLGWAM-UHFFFAOYSA-N
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Description

“4-N-methyl-5-nitropyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 4094-00-2. It has a molecular weight of 169.14 . The IUPAC name for this compound is N4-methyl-5-nitro-4,6-pyrimidinediamine .


Molecular Structure Analysis

The InChI Code for “4-N-methyl-5-nitropyrimidine-2,4-diamine” is 1S/C5H7N5O2/c1-7-5-3 (10 (11)12)4 (6)8-2-9-5/h2H,1H3, (H3,6,7,8,9) .

Scientific Research Applications

Synthesis of Nitroguanidine Derivatives

4-N-methyl-5-nitropyrimidine-2,4-diamine: serves as a precursor in the synthesis of nitroguanidine derivatives. These derivatives are significant due to their potential use in pharmaceuticals and agrochemicals. The nitration of 2-substituted 4,6-dihydroxypyrimidines, for instance, can lead to the formation of 1,1-diamino-2-R-2-nitroethylene derivatives, which are valuable in the development of new compounds with enhanced biological activity .

Development of Heterocyclic Compounds

The compound’s reactivity in acid nitration processes makes it a key intermediate in the development of heterocyclic compounds. These compounds are crucial in medicinal chemistry for creating drugs with specific pharmacological properties. The acid nitration of 4,6-dihydroxypyrimidines, including 4-N-methyl-5-nitropyrimidine-2,4-diamine , often yields dinitro derivatives, which are essential building blocks in heterocyclic synthesis .

Continuous Flow Synthesis

4-N-methyl-5-nitropyrimidine-2,4-diamine: can be utilized in continuous flow synthesis, a modern approach that enhances the safety and efficiency of chemical reactions. This method is particularly beneficial for reactions that are highly exothermic or pose a risk of explosion when scaled up. The compound’s stability and reactivity profile make it suitable for such advanced synthesis techniques .

Microreaction Technology

In line with continuous flow synthesis, microreaction technology can also benefit from the use of 4-N-methyl-5-nitropyrimidine-2,4-diamine . This technology allows for precise control over reaction conditions, which is critical for maintaining the integrity of sensitive compounds. The compound’s predictable reaction pathways make it an ideal candidate for microreactor-based syntheses .

Electrophilic Substitution Reactions

The compound’s behavior in electrophilic substitution reactions is noteworthy. Despite the basicity of diazines, they act as weak nucleophiles in such reactions4-N-methyl-5-nitropyrimidine-2,4-diamine , with its ambident character, can undergo unique transformations that are valuable for creating specialized molecules for research and industrial applications .

Prototropic Transformations

Prototropic transformations are chemical processes where protons are transferred within a molecule, leading to isomerization. 4-N-methyl-5-nitropyrimidine-2,4-diamine can undergo such transformations, which are essential for the synthesis of various isomers. These isomers can have different biological activities and are useful in drug discovery and development .

properties

IUPAC Name

4-N-methyl-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSKXWALQLGWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965232
Record name N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-methyl-5-nitropyrimidine-2,4-diamine

CAS RN

5096-95-7
Record name NSC85324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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